XL-784

Description

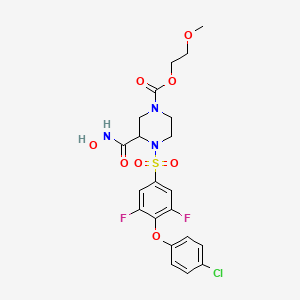

The exact mass of the compound this compound (free base) is 549.0784199 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClF2N3O8S/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIJGYZAOBNIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF2N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

XL-784: An In-Depth Technical Guide on a Novel ADAM-10 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-784 is a potent, orally bioavailable small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs). Developed by Exelixis, Inc., this compound was investigated for its therapeutic potential in conditions where these proteases are implicated, notably in diabetic nephropathy. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, including its mechanism of action, quantitative inhibitory activity, and detailed experimental methodologies. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the development and investigation of a selective metalloproteinase inhibitor.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Target(s) | ADAM-10, MMP-2, MMP-9, MMP-13, ADAM-17 |

| Developer | Exelixis, Inc. |

| Therapeutic Area | Diabetic Nephropathy (investigational) |

| Mechanism of Action | This compound is a potent inhibitor of the ADAM-10 metalloprotease enzyme, a target of significant interest because of its important role in blood vessel formation and cell proliferation. It was specifically optimized to be MMP-1 sparing, which is hypothesized to reduce musculoskeletal toxicity.[1] |

Quantitative In Vitro Data

This compound has been characterized by its potent inhibitory activity against several key metalloproteinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Protease | IC50 (nM) |

| ADAM-10 | 1-2 |

| MMP-2 | 0.81 |

| MMP-13 | 0.56 |

| MMP-9 | ~20 |

| ADAM-17 (TACE) | ~70 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-1 | ~1900-2000 |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

While the specific protocol used for this compound is not publicly detailed, a general fluorogenic substrate assay protocol for determining the IC50 of MMP and ADAM inhibitors is described below. This method is widely used in the field and is representative of the likely methodology employed.[2][3][4]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target metalloproteinase.

Materials:

-

Recombinant human ADAM-10, MMP-2, MMP-9, etc.

-

Fluorogenic peptide substrate specific for the protease of interest (e.g., a FRET-based substrate).

-

Assay Buffer (e.g., Tris-buffered saline with CaCl2, ZnCl2, and a detergent like Brij-35).

-

This compound, serially diluted in DMSO.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Enzyme Preparation: The recombinant enzyme is diluted to a working concentration in cold assay buffer. The final concentration should be in the linear range of the assay.

-

Inhibitor Preparation: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control (buffer only).

-

Add the diluted enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate. The readings are typically taken every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Abdominal Aortic Aneurysm (AAA) Mouse Model

Objective: To evaluate the efficacy of this compound in preventing the formation and progression of abdominal aortic aneurysms in a mouse model.

Model: Elastase-induced AAA in mice.

Procedure:

-

Animal Model Induction:

-

Male C57BL/6 mice are anesthetized.

-

A midline laparotomy is performed to expose the infrarenal aorta.

-

The aorta is isolated, and all side branches are ligated.

-

A transient perfusion of porcine pancreatic elastase is performed to degrade the elastic lamina of the aortic wall, inducing an aneurysm.

-

-

Drug Administration:

-

Animals are randomized into treatment and control groups.

-

This compound is administered orally via gavage at various doses (e.g., 50, 125, 250, 375, and 500 mg/kg/day). The control group receives the vehicle.

-

Treatment is initiated on the day of the aneurysm induction and continues for the duration of the study (e.g., 14 days).

-

-

Endpoint Measurement:

-

After the treatment period, the mice are euthanized, and the aortas are harvested.

-

The maximal aortic diameter is measured to determine the extent of aneurysm formation.

-

The percentage increase in aortic diameter compared to the pre-treatment diameter is calculated.

-

-

Data Analysis:

-

The mean aortic expansion in the this compound treated groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Clinical Trial Data

Phase 1 Study in Healthy Volunteers

A Phase 1 clinical trial of orally administered this compound was conducted in 70 healthy volunteers. The study found that single doses of the compound were free of side effects and demonstrated an attractive pharmacokinetic profile. This compound was shown to be orally bioavailable and well-tolerated with dose-proportional absorption.

Phase 2 Study in Patients with Diabetic Nephropathy

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with albuminuria due to diabetic nephropathy.

| Trial Design | |

| Indication | Albuminuria due to Diabetic Nephropathy |

| Patient Population | 125 subjects with macro-albuminuria on stable ACEi or ARB therapy |

| Intervention | This compound (200 mg once daily) or Placebo |

| Duration | 12 weeks |

| Primary Endpoint | Reduction from baseline in the urinary albumin-to-creatinine ratio (ACR) at Week 12 |

Results:

-

The trial did not meet its primary endpoint of a statistically significant reduction in proteinuria compared to placebo.

-

The baseline normalized ACR in the this compound group was 9.9% lower than in the placebo group, which was not statistically significant.

-

There was a clinically relevant mean ACR reduction from baseline of 23% (p=0.0027) in subjects who received this compound.

-

The change in glomerular filtration rate (GFR) at Week 12 was -2.5 ml/min/1.73m2 in the this compound group and -6.2 ml/min/1.73m2 in the placebo group (p=0.077).

Safety:

-

This compound was generally well-tolerated.

-

Fewer adverse events were reported in the this compound group (77%) compared to the placebo group (85%).

-

Serious adverse events (SAEs) were reported in 9.5% of subjects in the this compound group and 11% in the placebo group. No SAEs in the this compound group were considered related to the study drug.

Signaling Pathways

ADAM-10 is a critical sheddase that cleaves the extracellular domains of numerous transmembrane proteins, thereby initiating downstream signaling cascades. The inhibition of ADAM-10 by this compound is expected to modulate these pathways.

Notch Signaling Pathway

ADAM-10 is the primary S2 cleavage enzyme for the Notch receptor. This cleavage is a prerequisite for the subsequent γ-secretase-mediated S3 cleavage, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate gene expression. Inhibition of ADAM-10 by this compound would be expected to block this activation cascade.

EGFR Ligand Shedding and Signaling

ADAM-10 is also involved in the shedding of certain Epidermal Growth Factor Receptor (EGFR) ligands, such as EGF and betacellulin. The release of these soluble ligands allows them to bind to and activate the EGFR, leading to downstream signaling through pathways like the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. By inhibiting ADAM-10, this compound may reduce the shedding of these ligands and thereby attenuate EGFR signaling.

Conclusion

This compound is a potent and selective inhibitor of ADAM-10 and several MMPs with a well-characterized in vitro profile and demonstrated in vivo activity in a preclinical model of aneurysm. While the Phase 2 clinical trial in diabetic nephropathy did not meet its primary endpoint, the compound was well-tolerated and showed some signals of clinical activity. The data and methodologies presented in this guide provide a valuable case study for the development of metalloproteinase inhibitors and a foundation for future research into the roles of ADAM-10 in various disease states. Further investigation into the specific downstream molecular effects of this compound on signaling pathways such as Notch and EGFR could provide deeper insights into its biological activities and potential therapeutic applications.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

XL-784: A Technical Whitepaper on Matrix Metalloproteinase Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the matrix metalloproteinase (MMP) inhibitor, XL-784, with a core focus on its selectivity profile. The information is compiled to assist researchers and professionals in understanding the biochemical characteristics and methodologies for evaluating this class of compounds.

Executive Summary

This compound is a potent and selective inhibitor of specific matrix metalloproteinases and a disintegrin and metalloproteinases (ADAMs).[1][2][3][4] It demonstrates significant inhibitory activity against MMP-2, MMP-13, and ADAM10, with substantially lower activity against MMP-1.[1] This selectivity profile, particularly its MMP-1 sparing nature, is a key characteristic that has been explored for therapeutic applications, such as in diabetic nephropathy, where the modulation of extracellular matrix turnover is a critical factor. This paper will detail the quantitative inhibitory data for this compound, provide representative experimental protocols for assessing MMP inhibitor selectivity, and visualize the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Profile of this compound

The selectivity of this compound is characterized by its differential inhibition of various MMPs and ADAMs, as determined by in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| MMP-1 | ~1900 - 2000 |

| MMP-2 | 0.81 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-9 | 18 - 20 |

| MMP-13 | 0.56 |

| ADAM10 (TACE) | 1 - 2 |

| ADAM17 (TACE) | ~70 |

Table 1: In vitro inhibitory activity of this compound against a panel of matrix metalloproteinases and ADAMs.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound involves robust and standardized in vitro enzymatic assays. Below are detailed methodologies representative of those used to characterize MMP and ADAM inhibitors.

General Principle of Fluorogenic MMP/ADAM Activity Assay

These assays utilize a fluorogenic substrate that is cleaved by the active enzyme, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage.

Materials and Reagents

-

Recombinant Human MMP/ADAM enzymes: Purified, often as a pro-enzyme requiring activation.

-

Fluorogenic Substrate: Specific for the MMP or ADAM being assayed (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for some MMPs).

-

Assay Buffer: Typically Tris-based buffer containing NaCl, CaCl2, and a non-ionic detergent like Brij-35 or Triton X-100. The pH is generally maintained around 7.5.

-

APMA (4-Aminophenylmercuric Acetate): For in vitro activation of pro-MMPs.

-

Test Inhibitor (e.g., this compound): Dissolved in a suitable solvent, typically DMSO.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.

Experimental Workflow for IC50 Determination

Detailed Assay Protocol for a Representative MMP

-

Enzyme Activation: If using a pro-MMP, incubate the enzyme with APMA (final concentration typically 1-2 mM) in assay buffer at 37°C for 1-3 hours. The optimal activation time should be determined empirically for each enzyme.

-

Inhibitor and Enzyme Preparation:

-

Prepare a serial dilution of this compound in DMSO. Further dilute these into assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Dilute the activated MMP enzyme to the desired working concentration in assay buffer.

-

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells of a 96-well black microplate.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add 20 µL of the diluted, activated enzyme to all wells except for the "no enzyme" control wells.

-

Add 20 µL of assay buffer to the "no enzyme" control wells.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Measurement:

-

Prepare the fluorogenic substrate in assay buffer.

-

Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for some common MMP substrates) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Biological Context and Signaling Pathways

MMPs and ADAMs are key regulators of the extracellular matrix (ECM) and are implicated in the pathogenesis of various diseases, including diabetic nephropathy. In this condition, hyperglycemia leads to an overproduction of ECM components and a dysregulation of their degradation, resulting in fibrosis and loss of renal function.

Role of MMPs and ADAMs in Diabetic Nephropathy

In the context of diabetic nephropathy, stimuli such as hyperglycemia and advanced glycation end-products (AGEs) lead to the upregulation of signaling pathways involving TGF-β and NF-κB. These pathways, in turn, increase the expression and activity of MMP-2, MMP-9, ADAM10, and ADAM17. The resulting aberrant enzymatic activity contributes to imbalanced ECM turnover, shedding of growth factors and cytokines, inflammation, and ultimately, renal fibrosis and albuminuria. This compound, by selectively inhibiting these key MMPs and ADAMs, aims to restore balance and mitigate the progression of renal damage.

Logical Workflow for MMP Inhibitor Selectivity Profiling

A systematic approach is essential to characterize the selectivity of a novel MMP inhibitor. The following diagram illustrates a typical workflow.

This workflow begins with a primary screen to identify potent inhibitors of the target enzyme. Hits are then subjected to dose-response analysis to quantify their potency (IC50). Subsequently, these compounds are tested against a panel of related enzymes to determine their selectivity profile. The final step involves calculating selectivity ratios to identify candidates with the desired therapeutic window.

Conclusion

This compound exhibits a distinct selectivity profile, potently inhibiting MMP-2, MMP-13, and ADAM10 while sparing MMP-1. This characteristic is crucial for its potential therapeutic application in diseases like diabetic nephropathy, where targeted modulation of ECM remodeling is desired without the side effects associated with broad-spectrum MMP inhibition. The experimental protocols and workflows outlined in this document provide a framework for the continued investigation and development of selective MMP inhibitors.

References

XL-784 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-784 is a potent and selective, orally bioavailable small molecule inhibitor of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. This document provides a comprehensive overview of the target validation studies for this compound, with a focus on its primary targets, ADAM10, MMP-2, and MMP-13. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering insights into the mechanism of action, preclinical efficacy, and the experimental methodologies used to validate the therapeutic potential of this compound.

Molecular Targets of this compound

This compound was designed as a potent inhibitor of ADAM10 and was also found to exhibit significant inhibitory activity against several MMPs. A key feature of this compound is its specificity, particularly its sparing of MMP-1, which is intended to improve its safety profile compared to broader-spectrum MMP inhibitors.

In Vitro Enzyme Inhibition Profile

The inhibitory activity of this compound against a panel of recombinant human metalloproteinases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| ADAM10 | Potent Inhibition |

| ADAM17 (TACE) | ~70 |

| MMP-1 | ~1900 |

| MMP-2 | 0.81 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-9 | 18 |

| MMP-13 | 0.56 |

Table 1: In vitro inhibitory activity of this compound against various metalloproteinases.

Preclinical Target Validation Studies

The therapeutic potential of this compound was evaluated in preclinical models of diseases where its primary targets are known to be pathologically involved, including diabetic nephropathy and abdominal aortic aneurysm.

Diabetic Nephropathy

Rationale: ADAM10 is implicated in the pathogenesis of diabetic nephropathy through its role in shedding of various cell surface proteins involved in renal cell signaling and injury.[1][2][3] MMP-2 is also known to contribute to renal fibrosis.[4][5]

A Phase II clinical trial was initiated to evaluate this compound in patients with diabetic nephropathy; however, the trial did not meet its primary endpoint of reducing proteinuria. Further analysis of the data was planned to determine the future of the compound in this indication.

Abdominal Aortic Aneurysm (AAA)

Rationale: MMP-13 and MMP-2 are key enzymes involved in the degradation of the extracellular matrix of the aortic wall, a critical step in the formation and progression of abdominal aortic aneurysms.

A study in a mouse model of elastase-induced AAA demonstrated that oral administration of this compound led to a dose-dependent reduction in the expansion of the abdominal aorta.

| Treatment Group | Dose (mg/kg/day) | Mean Aortic Dilatation (%) |

| Control (Vehicle) | - | 158.5 ± 4.3 |

| This compound | 50 | 140.4 ± 3.2 |

| This compound | 125 | 129.3 ± 5.1 |

| This compound | 250 | 119.2 ± 3.5 |

| This compound | 375 | 88.6 ± 4.4 |

| This compound | 500 | 76.0 ± 3.5 |

| Doxycycline | 100 | 112.2 ± 2.0 |

Table 2: Effect of this compound on aortic dilatation in a mouse model of abdominal aortic aneurysm.

Experimental Protocols

In Vitro Metalloproteinase Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of recombinant human metalloproteinases.

General Protocol (Fluorogenic Substrate Assay):

-

Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This typically involves incubation with a chemical activator like p-aminophenylmercuric acetate (APMA) or a protease like trypsin, followed by inhibition of the activator. Recombinant ADAM10 is typically already in its active form.

-

Assay Buffer: A suitable assay buffer is prepared, generally containing Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35, at a physiological pH.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in assay buffer to the desired concentrations.

-

Assay Procedure:

-

Activated enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a 96-well plate for a defined period at room temperature or 37°C.

-

A fluorogenic substrate specific for the respective enzyme is added to initiate the reaction. These substrates are typically peptides conjugated to a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

The fluorescence intensity is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the percent inhibition data to a four-parameter logistic equation.

Murine Model of Elastase-Induced Abdominal Aortic Aneurysm

Objective: To evaluate the in vivo efficacy of this compound in preventing the progression of abdominal aortic aneurysm.

Animal Model:

-

Species and Strain: Male C57BL/6 mice are commonly used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

Surgical Procedure:

-

A midline laparotomy is performed to expose the abdominal aorta.

-

The infrarenal aorta is isolated from the vena cava.

-

Temporary ligatures are placed at the proximal and distal ends of the isolated segment.

-

A solution of porcine pancreatic elastase is infused into the isolated aortic segment for a defined period (e.g., 5-10 minutes) at a controlled pressure. Alternatively, a perivascular application of elastase can be performed.

-

The elastase solution is then aspirated, and the ligatures are removed to restore blood flow.

-

The abdominal incision is closed in layers.

Drug Administration:

-

Formulation: this compound is suspended in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80).

-

Dosing: Mice are treated daily with oral gavage of this compound at various doses (e.g., 50, 125, 250, 375, 500 mg/kg) or vehicle, starting from the day of surgery for a specified duration (e.g., 14 days). A positive control group treated with doxycycline may also be included.

Outcome Assessment:

-

Aortic Diameter Measurement: At the end of the treatment period, the mice are euthanized, and the abdominal aorta is exposed. The maximum external diameter of the infrarenal aorta is measured using a calibrated caliper or imaging software. The percentage increase in aortic diameter compared to the pre-treatment diameter is calculated.

-

Histological Analysis: The aortic tissue is harvested, fixed in formalin, and embedded in paraffin. Cross-sections are stained with hematoxylin and eosin (H&E) for general morphology and Verhoeff-van Gieson (VVG) stain for elastin integrity.

-

Immunohistochemistry: Aortic sections can be stained for markers of inflammation (e.g., CD45, Mac-2), and for the presence of MMPs.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: ADAM10 signaling in diabetic nephropathy.

Caption: MMP-2 signaling in renal fibrosis.

Caption: MMP-13 signaling in abdominal aortic aneurysm.

Experimental Workflows

Caption: In vitro enzyme inhibition assay workflow.

Caption: In vivo abdominal aortic aneurysm study workflow.

Conclusion

The target validation studies for this compound have established its potent inhibitory activity against ADAM10, MMP-2, and MMP-13. Preclinical studies in a relevant animal model of abdominal aortic aneurysm have demonstrated its in vivo efficacy in a dose-dependent manner. While the clinical development in diabetic nephropathy was not successful, the preclinical data suggests that the mechanism of action of this compound holds therapeutic promise for diseases characterized by excessive metalloproteinase activity and extracellular matrix degradation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers interested in the continued investigation of this compound and related metalloproteinase inhibitors.

References

- 1. Renal ADAM10 and 17: Their Physiological and Medical Meanings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAM metallopeptidase domain 10 knockdown enables podocytes to resist high glucose stimulation by inhibiting pyroptosis via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of type 2 diabetes on A disintegrin and metalloprotease 10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinases contribute to kidney fibrosis in chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kidney Fibrosis and Matrix Metalloproteinases (MMPs) [imrpress.com]

Preclinical Profile of XL-784: A Novel Matrix Metalloproteinase Inhibitor for Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for XL-784, a selective matrix metalloproteinase (MMP) inhibitor, in the context of diabetic nephropathy. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP inhibition for chronic kidney disease.

Core Efficacy Data in a Hypertensive, Type 2 Diabetic Nephropathy Rat Model

Preclinical evaluation of this compound was conducted in a robust model of progressive diabetic nephropathy: the uninephrectomized Type 2 Diabetic Nephropathy (T2DN) rat. This model exhibits key clinical features of human diabetic kidney disease, including hypertension and significant albuminuria.

Quantitative Effects on Proteinuria and Albuminuria

Chronic administration of this compound demonstrated a significant reduction in both proteinuria and albuminuria, key markers of kidney damage. The tables below summarize the key quantitative findings from a 4-month study in 12-month-old male T2DN rats.[1]

Table 1: Effect of this compound on Proteinuria in T2DN Rats [1]

| Treatment Group | Baseline Proteinuria (mg/day) | Change in Proteinuria over 4 months |

| Vehicle Control | ~200 | Increased |

| Lisinopril | ~200 | Decreased |

| This compound (low dose) | ~200 | Decreased |

| This compound (high dose) | ~200 | Decreased |

| This compound + Lisinopril | ~200 | Decreased |

Table 2: Effect of this compound on Albuminuria in T2DN Rats [1]

| Treatment Group | Baseline Albuminuria (mg/day) | Change in Albuminuria over 4 months |

| Vehicle Control | >120 | Rose to >200 mg/day |

| This compound | >120 | Fell by >50% |

| Lisinopril | >120 | Fell by >50% |

| This compound + Lisinopril | >120 | Fell by >50% |

Impact on Glomerulosclerosis

Histological analysis of kidney tissue revealed that this compound treatment led to a marked reduction in glomerulosclerosis, the scarring of the glomeruli. Notably, the effect of this compound on reducing glomerulosclerosis was more pronounced than that of the ACE inhibitor lisinopril.[1] The combination of this compound and lisinopril proved to be the most effective treatment in mitigating renal injury.[1]

Mechanism of Action: Selective MMP Inhibition

This compound is a potent and selective inhibitor of several matrix metalloproteinases. The inhibitory activity of this compound against a panel of MMPs is detailed in the table below.

Table 3: Inhibitory Activity (IC50) of this compound against various MMPs

| MMP Target | IC50 (nM) |

| MMP-1 | ~1900 |

| MMP-2 | 0.81 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-9 | 18 |

| MMP-13 | 0.56 |

Data sourced from commercially available information on this compound.

The high potency against MMP-2, MMP-9, and MMP-13 is particularly relevant to its therapeutic potential in diabetic nephropathy, as these MMPs are implicated in the pathological remodeling of the glomerular basement membrane and mesangial matrix.

Experimental Protocols

Animal Model and Study Design

-

Animal Model: 12-month-old male Type 2 Diabetic Nephropathy (T2DN) rats.

-

Surgical Modification: Uninephrectomy (surgical removal of one kidney) was performed to accelerate the progression of renal injury.

-

Acclimation: Animals were allowed a 2-week recovery period post-surgery before the commencement of treatment.

-

Treatment Groups (n=10 per group):

-

Group 1: Vehicle control (corn oil, 5 ml/kg, daily gavage).

-

Group 2: Lisinopril (20 mg/kg/day in drinking water) + vehicle gavage.

-

Group 3: this compound (low dose, specific dose not detailed in the primary source).

-

Group 4: this compound (high dose, specific dose not detailed in the primary source).

-

Group 5: Lisinopril (20 mg/kg/day) + this compound.

-

-

Duration of Study: 4 months.

Measurement of Renal Function

-

Proteinuria: The total amount of protein excreted in the urine over a 24-hour period was measured. While the specific assay is not detailed in the primary source, standard methods such as the Bradford or Lowry assays are typically employed.

-

Albuminuria: The amount of albumin excreted in the urine over a 24-hour period was quantified. This is a more specific marker of glomerular injury than total proteinuria. Enzyme-linked immunosorbent assays (ELISAs) specific for rat albumin are commonly used for this purpose.

Histological Analysis

-

Glomerulosclerosis Assessment: The degree of glomerular scarring was evaluated from kidney tissue sections. This typically involves staining with periodic acid-Schiff (PAS) to visualize the mesangial matrix and assess the extent of sclerosis. A semi-quantitative scoring system is often used to grade the severity of the lesions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound within the broader context of diabetic nephropathy pathogenesis and the experimental workflow of the preclinical study.

Caption: Pathogenesis of diabetic nephropathy and the inhibitory action of this compound.

Caption: Preclinical study workflow for evaluating this compound in diabetic nephropathy.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for diabetic nephropathy. Its ability to reduce proteinuria, albuminuria, and glomerulosclerosis in a relevant animal model, coupled with its selective MMP inhibition profile, provides a solid rationale for further clinical development. The observed synergistic effect with an ACE inhibitor suggests that this compound could be a valuable addition to the current standard of care for patients with diabetic kidney disease.

References

XL-784: A Technical Guide for Abdominal Aortic Aneurysm Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to the investigation of XL-784 as a potential therapeutic agent for abdominal aortic aneurysm (AAA). The information is compiled from published research to support further investigation and drug development efforts in this critical area of cardiovascular disease.

Core Tenets of this compound's Action in AAA

Abdominal aortic aneurysm is a progressive and life-threatening condition characterized by the degradation of the aortic wall's extracellular matrix, in which matrix metalloproteinases (MMPs) play a crucial role.[1] this compound is a synthetic, limited-spectrum MMP inhibitor that has shown promise in preclinical AAA models by targeting key elastolytic MMPs.[1][2][3] A significant advantage of its targeted approach is the potential to avoid the side effects associated with broader-spectrum MMP inhibitors.[1]

Quantitative Data Summary

The efficacy of this compound in reducing aortic dilation in a murine AAA model has been demonstrated in a dose-dependent manner. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against various Matrix Metalloproteinases

| MMP Target | IC50 (nM) |

| MMP-1 | ~1900 |

| MMP-2 | 0.81 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-9 | 18 |

| MMP-13 | 0.56 |

This data highlights the potent and selective inhibitory profile of this compound against MMPs implicated in AAA pathogenesis, particularly MMP-2 and MMP-9.

Table 2: Dose-Dependent Efficacy of this compound in a Murine Elastase-Perfusion AAA Model

| Treatment Group (Daily Oral Gavage) | Mean Percentage Increase in Aortic Diameter (%ΔAD ± SE) | Percentage of Animals Developing Aneurysm (%ΔAD > 100%) |

| Vehicle Control | 158.5% ± 4.3% | 100% |

| This compound (50 mg/kg) | 140.4% ± 3.2% | Not Reported |

| This compound (125 mg/kg) | 129.3% ± 5.1% | Not Reported |

| This compound (250 mg/kg) | 119.2% ± 3.5% | 33% |

| This compound (375 mg/kg) | 88.6% ± 4.4% | 13% |

| This compound (500 mg/kg) | 76.0% ± 3.5% | 0% |

| Doxycycline (in drinking water) | 112.2% ± 2.0% | 86.7% |

| Doxycycline (by gavage) | Not Reported | 11.1% |

Data from Ennis T, et al. J Cardiovasc Pharmacol Ther. 2012.

Experimental Protocols

The primary preclinical evaluation of this compound for AAA was conducted using the well-established murine elastase-perfusion model.

Murine Elastase-Perfusion Model for AAA Induction

This model is designed to replicate the key pathological features of human AAA, including aortic dilation and extracellular matrix degradation.

1. Animal Model:

-

Species: Mouse (specific strain, e.g., C57BL/6)

-

Age/Weight: Typically 8-10 weeks old.

2. Surgical Procedure:

-

Anesthesia: Appropriate anesthesia is administered to the mice.

-

Surgical Exposure: A midline abdominal incision is made to expose the infrarenal abdominal aorta.

-

Aortic Isolation: The aorta is carefully isolated from the vena cava between the renal arteries and the aortic bifurcation.

-

Temporary Ligation: Temporary ligatures are placed at the proximal and distal ends of the isolated aortic segment.

-

Catheterization: A catheter is introduced into the isolated segment.

-

Elastase Perfusion: Porcine pancreatic elastase is infused into the isolated aortic segment to induce enzymatic degradation of the aortic wall. The aorta is typically perfused for a set period (e.g., 10 minutes) at a controlled pressure.

-

Restoration of Flow: The catheter is removed, the entry point is sutured, and the temporary ligatures are released to restore blood flow.

-

Closure: The abdominal incision is closed in layers.

3. Drug Administration:

-

Route: Oral gavage was used for the administration of this compound.

-

Dosing Regimen: Daily administration of this compound at various doses (50, 125, 250, 375, and 500 mg/kg) was initiated post-surgery and continued for the duration of the study (14 days).

-

Control Groups: A vehicle control group and a doxycycline-treated group were included for comparison.

4. Outcome Measures:

-

Aortic Diameter Measurement: The external diameter of the aorta is measured at the time of surgery (pre-perfusion) and at the end of the study (harvest).

-

Percentage Change in Aortic Diameter (%ΔAD): Calculated as: [ (Aortic Diameter at Harvest - Aortic Diameter Pre-perfusion) / Aortic Diameter Pre-perfusion ] * 100.

-

Histological Analysis: Aortic tissue is harvested, fixed, and sectioned for histological staining (e.g., Verhoeff-van Gieson for elastin) to assess the extent of elastin degradation and inflammation.

Signaling Pathways and Experimental Workflows

The pathogenesis of AAA involves complex signaling cascades that lead to the upregulation and activation of MMPs. This compound acts as a direct inhibitor of MMP activity.

Caption: Signaling pathways leading to MMP activation in AAA and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in the murine elastase-perfusion AAA model.

References

XL-784: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Selective Metalloproteinase Inhibitor

This technical guide provides a comprehensive overview of XL-784, a selective small-molecule inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a potent inhibitor of several metalloproteinases.[1][2][3][4] Its chemical and physical properties are summarized in the table below. The systematic IUPAC name for the free acid form of this compound is 1-PIPERAZINECARBOXYLIC ACID, 4-((4-(4-CHLOROPHENOXY)-3,5-DIFLUOROPHENYL)SULFONYL)-3-((HYDROXYAMINO)CARBONYL)-, 2-METHOXYETHYL ESTER, (3R)-.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1224964-36-6 | |

| Molecular Formula | Not explicitly stated, but MW is available | |

| Molecular Weight | 1122.15 g/mol | |

| Canonical SMILES | O=C(N1CC(C(NO)=O)N(S(=O)(C2=CC(F)=C(OC3=CC=C(Cl)C=C3)C(F)=C2)=O)CC1)OCCOC | |

| Aqueous Solubility | 20 µg/mL | |

| Appearance | Solid (form not specified) |

Mechanism of Action

This compound is a selective inhibitor of several matrix metalloproteinases (MMPs) and ADAMs (A Disintegrin and Metalloproteinases). It exhibits potent inhibitory activity against MMP-2, MMP-13, and ADAM10, with IC50 values in the low nanomolar range. The compound also inhibits MMP-9 and ADAM17. Notably, this compound is designed to be MMP-1 sparing, which is hypothesized to reduce the risk of musculoskeletal toxicity associated with broader-spectrum MMP inhibitors.

The inhibition of these metalloproteinases by this compound modulates the turnover of the extracellular matrix (ECM), a key process in various physiological and pathological conditions, including angiogenesis, cell proliferation, and tissue fibrosis.

In Vitro Activity

The inhibitory potency of this compound against a panel of metalloproteinases has been determined in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| MMP-1 | ~1900 | |

| MMP-2 | 0.81 | |

| MMP-3 | 120 | |

| MMP-8 | 10.8 | |

| MMP-9 | 18 - ~20 | |

| MMP-13 | 0.56 | |

| ADAM10 | 1-2 | |

| ADAM17 | ~70 |

Preclinical and Clinical Data

Preclinical Studies

A preclinical study in a mouse model of abdominal aortic aneurysm demonstrated a dose-dependent effect of this compound in reducing aortic dilatation.

Table 3: Effect of this compound on Aortic Dilatation in a Mouse Model

| Treatment Group | Mean % Aortic Dilatation (± SEM) | P-value vs. Control | Reference |

| Control | 158.5 ± 4.3 | - | |

| This compound (50 mg/kg) | 140.4 ± 3.2 | <0.01 | |

| This compound (125 mg/kg) | 129.3 ± 5.1 | <0.01 | |

| This compound (250 mg/kg) | 119.2 ± 3.5 | <0.01 | |

| This compound (375 mg/kg) | 88.6 ± 4.4 | <0.01 | |

| This compound (500 mg/kg) | 76.0 ± 3.5 | <0.01 | |

| Doxycycline | 112.2 ± 2.0 | <0.05 |

In a rat model of diabetic nephropathy, this compound was shown to reduce proteinuria and glomerulosclerosis. When administered in combination with angiotensin II blockers, a significant reduction in proteinuria was observed.

Clinical Trials

This compound has been evaluated in Phase I and Phase II clinical trials.

-

Phase I: In healthy volunteers, single oral doses of this compound were well-tolerated and showed a favorable pharmacokinetic profile with dose-proportional absorption and oral bioavailability.

-

Phase II: A randomized, double-blind, placebo-controlled study was conducted in patients with albuminuria due to diabetic nephropathy. The primary endpoint was the reduction in proteinuria.

Signaling Pathway

The therapeutic effects of this compound in diabetic nephropathy are believed to be mediated through the inhibition of MMP-2, MMP-9, and ADAM10, which are implicated in the pathogenesis of renal fibrosis and inflammation. By inhibiting these enzymes, this compound can interfere with the signaling pathways that lead to the accumulation of extracellular matrix, a hallmark of diabetic kidney disease.

Experimental Protocols

In Vitro MMP Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against a specific MMP using a fluorogenic substrate.

Protocol Steps:

-

Reagent Preparation:

-

Reconstitute the recombinant human MMP enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic MMP substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the diluted this compound or vehicle control, and the MMP enzyme solution to each well.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a defined period, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Mouse Model of Abdominal Aortic Aneurysm

This protocol outlines the key steps in the in vivo study of this compound in a mouse model of abdominal aortic aneurysm.

Protocol Steps:

-

Animal Model:

-

A total of 89 mice are used in the study.

-

Abdominal aortic aneurysms are induced through aortic perfusion.

-

-

Treatment Groups:

-

Animals are divided into multiple groups receiving different doses of this compound (50, 125, 250, 375, and 500 mg/kg/day), a vehicle control (Cremophor), or a positive control (doxycycline, 100 mg/kg/day).

-

-

Drug Administration:

-

This compound is administered daily via oral gavage in a 0.1 mL volume of Cremophor.

-

Doxycycline is provided in the drinking water.

-

-

Outcome Measurement:

-

After a specified treatment period, the animals are sacrificed.

-

The maximal dilatation of the aorta is measured to assess the extent of the aneurysm.

-

-

Data Analysis:

-

The percentage change in aortic diameter is calculated for each animal.

-

Statistical analysis is performed to compare the effects of the different treatments.

-

Phase II Clinical Trial in Diabetic Nephropathy

This section summarizes the key design elements of the Phase II clinical trial of this compound in patients with diabetic nephropathy.

Table 4: Phase II Clinical Trial Protocol Summary for this compound

| Trial Component | Description | Reference |

| Official Title | A Randomized, Double-Blind, Placebo-Controlled Study of XL784 Administered Orally to Subjects With Albuminuria Due to Diabetic Nephropathy | |

| Condition | Albuminuria, Diabetic Nephropathies | |

| Intervention | Drug: this compound | |

| Study Type | Interventional | |

| Phase | Phase 2 | |

| Enrollment | 125 participants | |

| Primary Outcome | Change in proteinuria | |

| Key Inclusion Criteria | - Type 1 or Type 2 diabetes mellitus with albuminuria- Glomerular filtration rate (GFR) ≥ 40 mL/min- Albumin-to-creatinine ratio (ACR) ≥ 500 mg/g- Stable dose of an ACE inhibitor or ARB for at least 3 months | |

| Key Exclusion Criteria | - Participation in another investigational study within 30 days- Hemoglobin A1c (HbA1c) > 10%- History of organ transplantation or current immunosuppressive therapy- Use of NSAIDs within 5 days of urine screening |

References

XL-784: A Potent Matrix Metalloproteinase Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the matrix metalloproteinase (MMP) inhibitor, XL-784. The document details its inhibitory activity against a range of MMPs, outlines a representative experimental protocol for determining such inhibitory concentrations, and visualizes key signaling pathways associated with the therapeutic targets of this compound.

Data Presentation: Inhibitory Activity of this compound

This compound is a selective inhibitor of several matrix metalloproteinases. Its fifty-percent inhibitory concentrations (IC50) against a panel of MMPs and related ADAMs (A Disintegrin and Metalloproteinase) are summarized in the table below. This data highlights the compound's potent and varied affinity for these enzymes.

| Target Enzyme | IC50 (nM) |

| MMP-1 | ~1900 |

| MMP-2 | 0.81 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-9 | 18 |

| MMP-13 | 0.56 |

| ADAM10 (TACE) | 1-2 |

| ADAM17 (TACE) | ~70 |

Experimental Protocols: Determination of IC50 Values

The following is a representative, detailed methodology for determining the IC50 values of a test compound like this compound against a panel of MMPs using a fluorogenic substrate-based assay.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a specific MMP by 50%.

Materials:

-

Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -13)

-

Fluorogenic MMP substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)

-

Test inhibitor (e.g., this compound) of known concentration, serially diluted

-

Positive control inhibitor (e.g., GM6001)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized MMP enzymes in assay buffer to a known stock concentration.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Perform serial dilutions of the test inhibitor (this compound) and the positive control inhibitor to achieve a range of concentrations.

-

-

Assay Setup:

-

In a 96-well black microtiter plate, add the following to designated wells:

-

Blank wells: Assay buffer only.

-

Enzyme control wells: MMP enzyme solution and assay buffer.

-

Inhibitor wells: MMP enzyme solution and the various dilutions of the test inhibitor.

-

Positive control wells: MMP enzyme solution and the positive control inhibitor.

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm or 490/520 nm).

-

-

Data Analysis:

-

For each inhibitor concentration, calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.

-

Normalize the reaction rates to the enzyme control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the function and evaluation of MMP inhibitors like this compound.

Caption: Workflow for a generic MMP inhibitor screening assay.

Caption: Role of MMPs in the progression of tissue fibrosis.

XL-784: An In-Depth Technical Guide to its In Vivo Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-784, a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13, and ADAM10 (TNF-α converting enzyme or TACE), was investigated for its therapeutic potential in various indications, including diabetic nephropathy. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound, compiling available data from preclinical and clinical studies. Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the accessible information to aid researchers and scientists in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Preclinical Pharmacokinetics

In vivo pharmacokinetic studies of this compound were conducted in rat models to establish its basic pharmacokinetic parameters and oral bioavailability.

Experimental Protocols

Study Design: Male Dahl salt-sensitive (S) rats were utilized to assess the pharmacokinetic profile of this compound. The compound was administered orally at various doses.

Dosing:

-

Single oral doses ranging from 50 mg/kg to 600 mg/kg were administered to assess dose-dependent exposure.

-

For a more detailed analysis, a single oral dose of 300 mg/kg was used to determine minimum blood levels over a 24-hour period.

Sample Collection: Blood samples were collected at 30 minutes post-administration to determine peak plasma concentrations (Cmax) and at 24 hours post-administration to determine minimum blood concentrations.

Analytical Method: Specific details of the analytical method used for the quantification of this compound in blood samples are not publicly available. However, such studies typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate drug concentration measurement.

Data Presentation

The following table summarizes the quantitative pharmacokinetic data obtained from preclinical studies in Dahl S rats.

| Parameter | 50-300 mg/kg Dose Range | 300 mg/kg Dose | 50-600 mg/kg Dose Range |

| Time to Peak Concentration (Tmax) | 30 minutes | - | 30 minutes |

| Peak Blood Concentration (Cmax) | - | - | 10 - 20 µM |

| Minimum Blood Concentration (24h) | 0.1 - 0.3 µM | ~1 µM | - |

It is noted that XL784 was found to be more soluble and have better oral bioavailability compared to its predecessor compound, XL081[1].

Clinical Pharmacokinetics

Phase I clinical trials were conducted to evaluate the safety and pharmacokinetic profile of this compound in healthy human volunteers. Subsequently, a Phase II trial was initiated in patients with diabetic nephropathy.

Experimental Protocols

Phase I Studies:

-

Study Design: Two Phase I studies were completed in a total of 70 healthy volunteers[2]. These were single and repeat dose studies.

-

Dosing: The specific dose ranges used in the Phase I trials are not publicly available. The compound was administered orally.

-

Sample Collection and Analysis: Details of the sample collection schedule and the bioanalytical methods used are not publicly available.

Phase II Study:

-

Study Design: A randomized, double-blind, placebo-controlled Phase II trial was conducted in patients with proteinuria associated with diabetic nephropathy[2].

-

Dosing: Patients received a daily oral dose of 200 mg of this compound[2].

-

Pharmacokinetic Assessments: While the primary endpoint was clinical efficacy, pharmacokinetic data was likely collected, though specific parameters have not been publicly disclosed.

Data Presentation

While specific quantitative data from the Phase I and II clinical trials are not available in the public domain, the following qualitative summary has been reported by the developing company, Exelixis.

| Parameter | Finding | Source |

| Oral Bioavailability | Orally bioavailable | |

| Dose Proportionality | Shows dose-proportional exposure | |

| Half-life (t½) | Approximately 8 hours | |

| Safety | Attractive safety and pharmacokinetic profiles observed in healthy volunteers |

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the pharmacokinetic assessment of this compound, the following diagrams are provided.

Caption: Workflow of preclinical and clinical pharmacokinetic studies for this compound.

Caption: Relationship between physicochemical properties and the in vivo pharmacokinetic profile.

Conclusion

The available data on the in vivo pharmacokinetics of this compound indicate that the compound is orally bioavailable with dose-proportional exposure and an approximate 8-hour half-life in humans. Preclinical studies in rats provided initial estimates of its absorption and elimination characteristics. However, a comprehensive quantitative understanding of its clinical pharmacokinetics is limited due to the discontinuation of its development and the lack of publicly available detailed data from the Phase I and II trials. This guide serves as a consolidated resource of the known pharmacokinetic properties of this compound for the scientific community.

References

XL-784: A Technical Overview of Oral Bioavailability and Half-Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-784, a potent and selective small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and various matrix metalloproteinases (MMPs), was developed by Exelixis as a potential therapeutic agent. This technical guide provides a comprehensive overview of the publicly available information regarding the oral bioavailability and half-life of this compound, intended for researchers, scientists, and drug development professionals. While specific quantitative data from clinical trials remains proprietary, this document synthesizes information from press releases and preclinical studies to offer a summary of its pharmacokinetic profile and mechanism of action.

Pharmacokinetic Profile of this compound

Based on announcements from Exelixis regarding the outcomes of Phase I clinical trials in healthy volunteers, this compound has been characterized as orally bioavailable with a half-life conducive to manageable dosing regimens.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound. It is important to note that this information is derived from company press releases and not from peer-reviewed publications of the full clinical trial data.

| Parameter | Value | Species | Study Phase | Source |

| Oral Bioavailability | Orally Bioavailable (Specific percentage not disclosed) | Human | Phase I | |

| Half-life (t½) | Approximately 8 hours | Human | Phase I | [1] |

| Exposure | Dose-proportional | Human | Phase I |

Experimental Protocols

Detailed protocols for the Phase I clinical trials in healthy volunteers are not publicly available. However, general methodologies for determining the oral bioavailability and half-life of small molecule inhibitors, along with preclinical study designs for this compound, can be described.

General Methodology for Phase I Pharmacokinetic Studies

Phase I clinical trials for small molecule inhibitors like this compound typically involve the oral administration of single and sometimes multiple ascending doses to healthy volunteers. The primary objectives of these studies are to assess the safety, tolerability, and pharmacokinetic profile of the compound.

Key Procedures:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited based on specific inclusion and exclusion criteria.

-

Dose Administration: The study is often designed as a dose-escalation trial. Single oral doses of this compound would be administered to different cohorts of subjects, starting at a low dose and gradually increasing.

-

Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify the concentration of this compound and any major metabolites in plasma or serum.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Area Under the Curve (AUC): A measure of total drug exposure.

-

Maximum Concentration (Cmax): The peak plasma concentration of the drug.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

-

Oral Bioavailability (F%): While an absolute bioavailability study comparing oral to intravenous administration provides a definitive percentage, relative bioavailability can be assessed across different oral formulations. The statement "orally bioavailable" suggests that the compound is absorbed to a degree sufficient for systemic exposure and potential therapeutic effect.

-

Preclinical In Vivo Studies

Preclinical studies in animal models are crucial for initial pharmacokinetic assessment. While specific reports on this compound's preclinical pharmacokinetics are limited, a general protocol can be inferred from similar studies.

Typical Animal Model Protocol:

-

Animal Model: Rodent models (e.g., mice or rats) are commonly used.

-

Drug Formulation and Administration: this compound would be formulated in a suitable vehicle for oral administration, such as by oral gavage.

-

Dosing: Animals would receive a single oral dose of this compound.

-

Blood Sampling: Blood samples are collected at various time points post-dosing via methods like tail vein or retro-orbital sampling.

-

Sample Processing and Analysis: Plasma is separated and analyzed using a validated bioanalytical method (e.g., LC-MS/MS) to determine drug concentrations.

-

Pharmacokinetic Parameter Calculation: Similar to human studies, concentration-time data is used to calculate AUC, Cmax, Tmax, and t½. To determine absolute oral bioavailability, a separate cohort of animals would receive an intravenous dose of this compound, and the AUC from the oral dose would be compared to the AUC from the intravenous dose.

Signaling Pathways and Mechanism of Action

This compound is an inhibitor of ADAM-10 and various matrix metalloproteinases (MMPs). These enzymes are involved in key signaling pathways implicated in cellular processes such as proliferation, migration, and extracellular matrix remodeling. In the context of renal disease, these pathways are particularly relevant to the development of fibrosis.

ADAM-10 and Notch Signaling Pathway

ADAM-10 is a key sheddase for the Notch receptor. The binding of a Notch ligand on an adjacent cell to the Notch receptor initiates a series of proteolytic cleavages. ADAM-10 performs the S2 cleavage, which is a prerequisite for the subsequent S3 cleavage by the γ-secretase complex. This final cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene transcription. By inhibiting ADAM-10, this compound can modulate Notch signaling.

References

Methodological & Application

Application Notes and Protocols for XL-784 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-784 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with particularly high affinity for MMP-2, MMP-13, and ADAM10.[1][2] Its ability to modulate the activity of these key enzymes involved in extracellular matrix remodeling makes it a valuable tool for preclinical research in various pathological conditions, including abdominal aortic aneurysm (AAA).[1][3] These application notes provide a comprehensive guide for the use of this compound in animal models, focusing on a well-documented murine model of AAA. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, this guide also includes general considerations and data from other selective MMP inhibitors to aid in study design.

Data Presentation

In Vitro Inhibitory Profile of this compound

| Target | IC₅₀ (nM) | Reference |

| MMP-1 | ~1900 | [1] |

| MMP-2 | 0.81 | |

| MMP-3 | 120 | |

| MMP-8 | 10.8 | |

| MMP-9 | 18-20 | |

| MMP-13 | 0.56 | |

| ADAM10 (TACE) | 1-2 | |

| ADAM17 (TACE) | ~70 |

In Vivo Dosing of this compound in a Mouse Model of Abdominal Aortic Aneurysm

| Animal Model | Dosing Regimen | Vehicle | Efficacy | Reference |

| C57BL/6 Mice (Elastase-induced AAA) | 50, 125, 250, 375, 500 mg/kg/day | Cremophor | Dose-dependent inhibition of aortic dilatation. | |

| Daily oral gavage for 14 days | Higher doses (375 and 500 mg/kg) were more effective than doxycycline. |

Note: Specific pharmacokinetic and toxicological data for this compound in animal models are not publicly available. The in vivo studies in mice reported that all animals tolerated the treatments similarly.

Reference Dosing of Other Selective MMP-13 Inhibitors in Animal Models

This table provides data from other selective MMP-13 inhibitors and is intended for reference only when designing studies with this compound in other species. Dose selection for this compound in new species will require careful dose-range finding studies.

| Compound | Animal Model | Dosing Regimen | Vehicle | Observations | Reference |

| Selective MMP-13 Inhibitor | Mice (Collagen-induced arthritis) | 3, 10, 30 mg/kg/day | Not Specified | Dose-dependent decrease in clinical signs of arthritis and joint erosion. No toxic effects observed. | |

| PF-152 (Selective MMP-13 Inhibitor) | Dogs (Osteoarthritis) | 3 concentrations (not specified) | Not Specified | Reduced cartilage lesions and biomarkers of cartilage degradation. | |

| ALS 1-0635 (Selective MMP-13 Inhibitor) | Rats (Surgical medial meniscus tear) | Twice daily oral administration | Not Specified | Chondroprotective effects without observable musculoskeletal toxicity. |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Cremophor EL (or other suitable nonionic solubilizer)

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Vehicle Preparation: Prepare the desired concentration of Cremophor in sterile saline or PBS. For example, a 10% Cremophor solution can be made by mixing 1 part Cremophor EL with 9 parts sterile saline.

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Solubilization:

-

Add the weighed this compound powder to a sterile tube.

-

Add the appropriate volume of the Cremophor vehicle to achieve the target concentration.

-

Vortex the mixture vigorously for several minutes until the powder is fully suspended.

-

If necessary, sonicate the mixture in a water bath for short intervals to aid dissolution.

-

-

Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Elastase-Induced Abdominal Aortic Aneurysm (AAA) in Mice

This protocol is adapted from established methods for inducing AAA in mice.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Porcine pancreatic elastase (PPE)

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, micro-dissectors)

-

Surgical microscope

-

Sutures (e.g., 6-0 silk)

-

Heating pad

-

This compound dosing solution

-

Oral gavage needles

Protocol:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.

-

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal aorta.

-

Carefully dissect the infrarenal aorta from the surrounding tissues, avoiding damage to the vessel and adjacent nerves.

-

Temporarily ligate the aorta proximally and distally to the intended perfusion site.

-

Create a small puncture in the aorta with a fine needle.

-

Infuse a solution of porcine pancreatic elastase in sterile saline into the isolated aortic segment for a defined period (e.g., 5-10 minutes) to induce enzymatic degradation of the aortic wall.

-

After the incubation period, remove the elastase solution and restore blood flow by removing the ligatures.

-

Close the abdominal incision in layers using sutures.

-

-

Post-Operative Care:

-

Administer appropriate analgesia as per institutional guidelines.

-

Monitor the animals closely for recovery from anesthesia and any signs of distress.

-

-

This compound Administration:

-

Beginning on the day of surgery (or as per the study design), administer the prepared this compound solution or vehicle control to the mice via oral gavage.

-

Continue daily administration for the duration of the study (e.g., 14 days).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Harvest the abdominal aorta and measure the maximal external diameter.

-

The percentage increase in aortic diameter compared to the pre-operative measurement is used to quantify the severity of the aneurysm.

-

Tissues can be collected for histological analysis, protein expression, or other molecular assays.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound in abdominal aortic aneurysm.

Caption: Experimental workflow for the elastase-induced AAA model.

References

XL-784 Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-784 is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).[1][2][3] These enzymes play crucial roles in the remodeling of the extracellular matrix and cell signaling, and their dysregulation is implicated in various pathological processes, including fibrosis, inflammation, and cancer.[1][2] this compound has demonstrated efficacy in preclinical models, highlighting its therapeutic potential.

These application notes provide detailed protocols for the formulation and in vivo administration of this compound, along with a summary of its known biological activities and relevant signaling pathways.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| MMP-1 | ~1900 |

| MMP-2 | 0.81 |

| MMP-3 | 120 |

| MMP-8 | 10.8 |

| MMP-9 | 18 |

| MMP-13 | 0.56 |

| ADAM10 (TACE) | 1-2 |

| ADAM17 (TACE) | ~70 |

Source:

In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm

| Treatment Group | Dose (mg/kg/day) | Mean % Aortic Dilatation (± SEM) |

| Control | - | 158.5% ± 4.3% |

| This compound | 50 | 140.4% ± 3.2% |

| This compound | 125 | 129.3% ± 5.1% |

| This compound | 250 | 119.2% ± 3.5% |

| This compound | 375 | 88.6% ± 4.4% |

| This compound | 500 | 76.0% ± 3.5% |

| Doxycycline | 100 | 112.2% ± 2.0% |

Source:

Experimental Protocols

Formulation of this compound for Oral Gavage in Mice

Due to its low aqueous solubility (20 µg/mL), this compound requires a specific formulation for effective in vivo delivery. The following protocol is based on a published study and common laboratory practices for formulating poorly soluble compounds.

Materials:

-

This compound powder

-

Cremophor® EL (or other appropriate grade, e.g., RH 40)

-

Sterile vehicle (e.g., saline or phosphate-buffered saline (PBS))

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and gavage needles

Protocol 1: Simple Cremophor®-Based Formulation

This protocol is adapted from a published study using this compound in mice.

-

Preparation of Vehicle: Prepare the desired final volume of the vehicle. The published study used 0.1 mL of Cremophor® per mouse. For a stock solution, a mixture of Cremophor® and saline/PBS can be prepared. A common starting point is a 10% Cremophor® solution (1 part Cremophor® to 9 parts saline/PBS).

-

Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

-

Dissolution:

-

Add the weighed this compound powder to a sterile conical tube.

-

Add the Cremophor® vehicle to the tube.

-

Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the compound.

-

-

Administration: Administer the formulated this compound solution to mice via oral gavage using an appropriate gauge gavage needle. The typical administration volume for a mouse is 0.1 mL.

Protocol 2: Alternative Formulation with Co-solvents

For compounds with very poor solubility, a multi-component vehicle may be necessary.

-

Stock Solution Preparation (in DMSO):

-

Dissolve this compound in 100% Dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution.

-

-

Vehicle Preparation: Prepare a mixture of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.

-

Final Formulation:

-